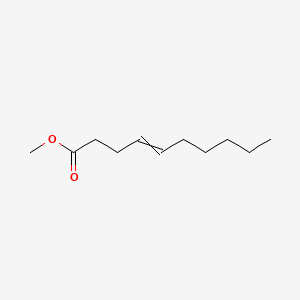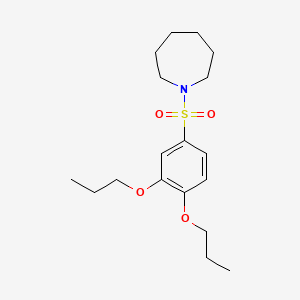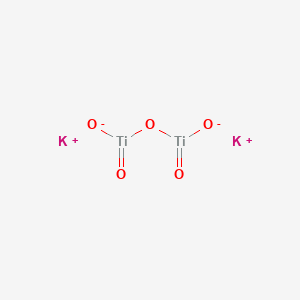
DRY-SODA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“DRY-SODA” is a term commonly used to refer to sodium carbonate, a white, odorless, water-soluble salt with the chemical formula Na₂CO₃ It is a significant industrial chemical used in various applications, including glass manufacturing, water treatment, and as a cleaning agent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium carbonate can be synthesized through several methods, with the most common being the Solvay process. This process involves the reaction of sodium chloride (salt) with ammonia and carbon dioxide in water, resulting in the formation of sodium bicarbonate, which is then heated to produce sodium carbonate: [ \text{NaCl} + \text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{NaHCO}_3 + \text{NH}_4\text{Cl} ] [ 2\text{NaHCO}_3 \rightarrow \text{Na}_2\text{CO}_3 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: The Solvay process is the primary industrial method for producing sodium carbonate. It involves the following steps:
Brine Purification: Sodium chloride is dissolved in water to form brine, which is then purified to remove impurities.
Ammoniation: Ammonia gas is bubbled through the purified brine.
Carbonation: Carbon dioxide is introduced, causing the formation of sodium bicarbonate.
Filtration and Calcination: The sodium bicarbonate is filtered out and heated to produce sodium carbonate.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium carbonate undergoes various chemical reactions, including:
Acid-Base Reactions: Reacts with acids to produce carbon dioxide, water, and a salt. [ \text{Na}_2\text{CO}_3 + 2\text{HCl} \rightarrow 2\text{NaCl} + \text{H}_2\text{O} + \text{CO}_2 ]
Thermal Decomposition: Decomposes upon heating to form sodium oxide and carbon dioxide. [ \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{O} + \text{CO}_2 ]
Hydration: Reacts with water to form sodium hydroxide and carbonic acid. [ \text{Na}_2\text{CO}_3 + \text{H}_2\text{O} \rightarrow 2\text{NaOH} + \text{H}_2\text{CO}_3 ]
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide.
Temperature: Elevated temperatures for thermal decomposition.
Major Products:
- Carbon Dioxide (CO₂)
- Sodium Chloride (NaCl)
- Sodium Hydroxide (NaOH)
Applications De Recherche Scientifique
Sodium carbonate has numerous applications in scientific research and industry:
- Chemistry: Used as a reagent in various chemical reactions and processes.
- Biology: Employed in buffer solutions and as a pH regulator.
- Medicine: Utilized in some pharmaceutical formulations and as an antacid.
- Industry: Essential in glass manufacturing, water treatment, and as a cleaning agent.
Mécanisme D'action
Sodium carbonate exerts its effects primarily through its ability to neutralize acids and regulate pH levels. It dissociates in water to form sodium ions (Na⁺) and carbonate ions (CO₃²⁻), which can react with hydrogen ions (H⁺) to form carbonic acid (H₂CO₃), subsequently decomposing into water and carbon dioxide. This neutralization reaction is crucial in various applications, including water treatment and buffering systems.
Comparaison Avec Des Composés Similaires
- Sodium Bicarbonate (NaHCO₃): Also known as baking soda, it is a milder base compared to sodium carbonate and is used in baking, cleaning, and as an antacid.
- Calcium Carbonate (CaCO₃): Found in limestone and used in construction, as a dietary supplement, and in antacids.
- Potassium Carbonate (K₂CO₃): Used in soap making, glass production, and as a drying agent.
Uniqueness: Sodium carbonate is unique due to its higher alkalinity compared to sodium bicarbonate, making it more effective in applications requiring strong base properties. Its widespread use in industrial processes, particularly in glass manufacturing, also sets it apart from similar compounds.
Propriétés
Numéro CAS |
12788-24-8 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
0 |
Synonymes |
DRY-SODA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






